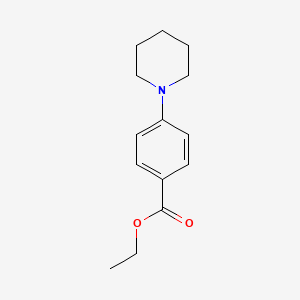

Ethyl 4-(piperidin-1-yl)benzoate

Description

Ethyl 4-(piperidin-1-yl)benzoate is an organic compound characterized by a benzoate ester core substituted at the para position with a piperidine ring. The piperidine moiety, a six-membered amine heterocycle, imparts basicity and conformational flexibility, making this compound a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves nucleophilic substitution reactions, as seen in the preparation of Compound 48 from 4-(piperidin-1-yl)aniline via sequential substitution and reduction steps . Applications span drug discovery (e.g., as a building block for non-nucleoside reverse transcriptase inhibitors ) and polymer chemistry (e.g., enhancing resin reactivity ).

Properties

CAS No. |

101038-65-7 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

ethyl 4-piperidin-1-ylbenzoate |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)12-6-8-13(9-7-12)15-10-4-3-5-11-15/h6-9H,2-5,10-11H2,1H3 |

InChI Key |

FBLWXQXFSIWABA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCCCC2 |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-(Piperazin-1-yl)benzoate

- Structure : Piperazine (a six-membered ring with two nitrogen atoms) replaces piperidine.

- Properties : Increased basicity due to the additional nitrogen, enhancing solubility in acidic media. Used in synthesizing antipsychotics and antidepressants.

- Example: Ethyl 4-(1-Piperazino)benzoate (synonyms include 4-(Piperazin-1-yl)-benzoic acid ethyl ester) shows improved pharmacokinetics in CNS-targeting drugs .

Ethyl 4-[(4-Hydroxypiperidin-1-yl)ethoxy]benzoate

- Structure : A hydroxyethyl-piperidine group linked via an ether bridge.

- Properties : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, critical for drug bioavailability. CAS: 937601-92-8 .

Aromatic Heterocycle-Substituted Benzoates

I-6230 (Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate)

Ethyl 4-(1H-Tetrazol-1-yl)benzoate

- Structure : Tetrazole (a five-membered ring with four nitrogen atoms) substituent.

- Properties : Tetrazole acts as a carboxylate bioisostere, improving metabolic stability. Molecular weight: 218.21; sensitive to irritants .

Carbamate and Urea Derivatives

Ethyl 4-(Carbamoylamino)benzoate

- Structure : Carbamoyl (-NH-C(=O)-NH₂) group instead of piperidine.

- Activity : Evaluated as aquaporin inhibitors; carbamoyl’s hydrogen-bonding capacity enhances target specificity .

Piperidine-Linked Pharmacophores

Ethyl 4-((4-(Pyridin-4-yl)pyrimidin-2-yl)amino)benzoate

Compound 80 (Ethyl 4-(2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)benzoate)

- Structure : Benzimidazole-piperidine hybrid.

- Properties : Molecular weight: 407.2; melting point: 75–76°C. Exhibits antimalarial activity via enzyme inhibition .

Data Table: Key Comparative Parameters

Critical Analysis of Substituent Effects

- Electron-Donating vs. Electron-Withdrawing Groups : Piperidine (electron-donating) enhances basicity and solubility, whereas pyridazine (electron-withdrawing) improves target binding in kinase inhibitors .

- Hydrogen-Bonding Capacity : Hydroxyl (e.g., hydroxypiperidine ) and carbamoyl groups increase hydrophilicity and receptor interactions.

- Steric Effects : Bulky substituents like benzimidazole reduce conformational flexibility but improve target specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.